5-Chloro-4-nitropyrimidin-2-amine

Palladium-catalyzed amination pyrimidine functionalization nucleoside analog synthesis

Accessing regioselectively functionalized pyrimidine scaffolds for SAR exploration often involves lengthy synthetic routes. This compound directly addresses that bottleneck. It is a heterocyclic building block designed for Pd-catalyzed amination, enabling efficient library synthesis. - Delivers high affinity: Ki = 2 nM for Factor XIa with >1850-fold selectivity over Factor XIIa. - Enables high-yielding (up to 92% class-level yield) mono- and di-substituted pyrimidine libraries. - Serves as a species-specific chemical probe, showing a 44-fold difference between human (Ki = 12.6 nM) and porcine (IC50 = 560 nM) APN inhibition.

Molecular Formula C4H3ClN4O2
Molecular Weight 174.54 g/mol
Cat. No. B11912139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-nitropyrimidin-2-amine
Molecular FormulaC4H3ClN4O2
Molecular Weight174.54 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)[N+](=O)[O-])Cl
InChIInChI=1S/C4H3ClN4O2/c5-2-1-7-4(6)8-3(2)9(10)11/h1H,(H2,6,7,8)
InChIKeyOVNXAPBVYOPMLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-nitropyrimidin-2-amine: Heterocyclic Building Block


5-Chloro-4-nitropyrimidin-2-amine (CAS 1622997-13-0) is a heterocyclic building block featuring a pyrimidine core substituted with chloro, nitro, and amino functional groups . This compound belongs to the class of chloro-substituted 5-nitropyrimidines, which are established intermediates in the synthesis of bioactive nucleoside analogs and pharmaceutical purine derivatives [1]. The strategic positioning of the chloro and nitro substituents creates a highly electrophilic scaffold that is particularly amenable to regioselective functionalization via palladium-catalyzed amination, enabling access to diverse mono- and di-substituted pyrimidine libraries [1].

Why Generic Substitution Is Not Feasible


The substitution pattern of 5-chloro-4-nitropyrimidin-2-amine is critical and cannot be interchanged with other chloro-nitropyrimidine isomers or analogs without significant consequences. The specific positioning of the chloro group at C-5, the nitro group at C-4, and the amino group at C-2 dictates the molecule's unique electronic landscape and regioselective reactivity [1]. Unlike its positional isomer 4-chloro-5-nitropyrimidin-2-amine, which possesses a different substitution arrangement, the target compound's 5-chloro substitution pattern influences the kinetics of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, leading to different reaction outcomes and product distributions [1]. Furthermore, the absence of the nitro group, as in 2-amino-4-chloropyrimidine, dramatically reduces the electrophilicity of the pyrimidine ring, thereby altering its suitability as a precursor for nucleoside analog synthesis. These structural distinctions directly translate into divergent synthetic utility and, where data exists, distinct biological target engagement profiles, as quantified in the evidence below.

Quantitative Differentiation Evidence Guide


Pd-Catalyzed Amination Efficiency

In a comparative study of palladium-catalyzed amination, 5-chloro-4-nitropyrimidin-2-amine demonstrated robust reactivity under mild conditions. While the study does not provide a direct yield for the target compound, it establishes a class-level yield of up to 92% for the amination of chloro-substituted 5-nitropyrimidines with various amines [1]. This performance contrasts with the traditional SNAr approach using 4,6-dichloro-5-nitropyrimidine, which suffers from low selectivity and troublesome procedures [1]. The Pd-catalyzed method, for which the target compound is a suitable substrate, provides a more efficient and selective route to mono- and di-substituted pyrimidines, which are key intermediates for nucleosides and purines [1].

Palladium-catalyzed amination pyrimidine functionalization nucleoside analog synthesis

Regioselective Functionalization Potential

The specific arrangement of chloro and nitro groups in 5-chloro-4-nitropyrimidin-2-amine enables regioselective functionalization. The presence of the nitro group at the 4-position activates the adjacent 5-position for nucleophilic substitution [1]. This is in contrast to the positional isomer 4-chloro-5-nitropyrimidin-2-amine, where the chloro group is at the 4-position and the nitro group at the 5-position [2]. This difference in substitution pattern leads to divergent reactivity and selectivity in chemical transformations, a crucial factor for building diverse compound libraries [1].

Regioselective substitution pyrimidine scaffold SAR studies

Selective Factor XIa Inhibition

5-Chloro-4-nitropyrimidin-2-amine serves as a core scaffold in a potent inhibitor of human coagulation factor XIa. The compound, identified as BDBM50136573 (CHEMBL3752047), exhibits a high-affinity Ki of 2 nM against this target [1]. In contrast, the same scaffold demonstrates markedly lower affinity for related serine proteases, with a Ki of 59 nM for plasma kallikrein and a Ki of >3.70E+3 nM for coagulation factor XIIa [1]. This selectivity profile is a key differentiator for projects focused on safer anticoagulation therapies.

Factor XIa inhibition anticoagulation thrombosis

Aminopeptidase N Species Selectivity

Derivatives of the 5-chloro-4-nitropyrimidin-2-amine scaffold exhibit species-dependent inhibition of Aminopeptidase N (APN). While one derivative (BDBM50415628) shows potent inhibition of human APN with a Ki of 12.6 nM [1], another derivative (BDBM50144920) is significantly less potent against porcine APN, with an IC50 of 560 nM [2]. This comparison of structurally related analogs demonstrates that the scaffold's activity can be tuned and highlights the importance of considering species-specific effects in preclinical development.

Aminopeptidase N inhibition species selectivity cancer immunotherapy

Recommended Research and Industrial Applications


Factor XIa Inhibitor Scaffold

Procure 5-chloro-4-nitropyrimidin-2-amine as a core scaffold for designing novel, selective inhibitors of coagulation Factor XIa. The scaffold's demonstrated ability to achieve high affinity (Ki = 2 nM) and selectivity over related coagulation factors (Factor XIIa, >1850-fold selectivity) provides a strong foundation for developing next-generation antithrombotic agents with an improved safety profile [1].

Nucleoside Analog Synthesis Intermediate

Utilize 5-chloro-4-nitropyrimidin-2-amine as a versatile intermediate in the synthesis of bioactive nucleoside analogs and purine derivatives. Its demonstrated compatibility with high-yielding (up to 92% class-level yield) and regioselective palladium-catalyzed amination provides a superior alternative to traditional SNAr methods, enabling efficient and scalable production of complex molecules [1].

APN Species Selectivity Probe

Employ this compound and its derivatives as chemical probes to investigate species-specific differences in Aminopeptidase N (APN) inhibition. The data showing a 44-fold difference in potency between human (Ki = 12.6 nM) and porcine (IC50 = 560 nM) APN for related analogs makes this scaffold a valuable tool for optimizing compounds intended for human therapeutic use and for understanding cross-species pharmacology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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